molecular formula C8H9N3O B1307488 1-Pyridin-4-yl-imidazolidin-2-one CAS No. 52210-90-9

1-Pyridin-4-yl-imidazolidin-2-one

Cat. No.: B1307488
CAS No.: 52210-90-9
M. Wt: 163.18 g/mol
InChI Key: HKCFTGZESMCKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Pyridin-4-yl-imidazolidin-2-one is a heterocyclic compound that features both pyridine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both nitrogen-containing rings in its structure imparts unique chemical and biological properties.

Biochemical Analysis

Biochemical Properties

1-Pyridin-4-yl-imidazolidin-2-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with the growth hormone receptor, thereby preventing the activation of the insulin receptor and glycogenolysis

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been demonstrated to attenuate cachexia in mice by reducing weight loss . Additionally, this compound exerts an antihypertensive effect on congestive heart failure by inhibiting alpha 2 adrenergic receptors . These effects indicate that the compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a capsid binder, inhibiting enterovirus 71 (EV71) by interacting with the VP1 protein of the virus . This interaction prevents the virus from binding to its receptor, thereby inhibiting viral replication. Additionally, the compound’s ability to inhibit alpha 2 adrenergic receptors suggests a mechanism involving receptor blockade and subsequent downstream signaling inhibition .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in laboratory settings. It has been observed that the compound maintains its stability under various conditions, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to attenuate cachexia and exert antihypertensive effects . At higher doses, potential toxic or adverse effects may be observed, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as an inhibitor of the growth hormone receptor and its impact on glycogenolysis highlight its involvement in metabolic regulation

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and therapeutic potential . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and distribution in clinical settings.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pyridin-4-yl-imidazolidin-2-one can be synthesized through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. Catalytic processes and continuous flow techniques are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

1-Pyridin-4-yl-imidazolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Comparison with Similar Compounds

1-Pyridin-4-yl-imidazolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined pyridine and imidazolidinone structure, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

1-pyridin-4-ylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h1-4H,5-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFTGZESMCKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395866
Record name 1-Pyridin-4-yl-imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52210-90-9
Record name 1-Pyridin-4-yl-imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 52210-90-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil, 2.4 g, 60 mmol) was added to a mixture of N-(2-chloroethyl)-N′-(4-pyridyl)urea (11.1 g, 55 mmol), tetrahydrofuran (40 ml) and DMF (40 ml) at 0° C., and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was combined with methanol. The solvent was evaporated, and the residue was combined with water and extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over magnesium sulfate. The residue was recrystallized from tetrahydrofuran-hexane to give the titled compound (2.4 g, 27%) as white crystals.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
27%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.